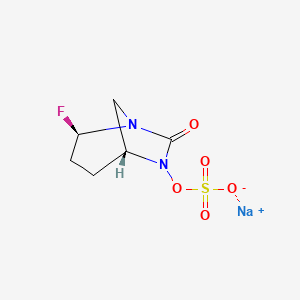

Pilabactam sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8FN2NaO5S |

|---|---|

Molecular Weight |

262.19 g/mol |

IUPAC Name |

sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |

InChI Key |

UIJIKXQAJBMNIR-JBUOLDKXSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Pilabactam Sodium: A Technical Guide to a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as ANT3310, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It acts as a covalent inhibitor of serine β-lactamases, effectively restoring the activity of β-lactam antibiotics against many clinically significant resistant bacteria.[2][3] Of particular note is its potentiation of meropenem activity against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), addressing a critical unmet need in the treatment of serious Gram-negative infections.[1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on the experimental data and methodologies relevant to researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Properties

This compound is the sodium salt of Pilabactam, the active moiety. The chemical structure is characterized by a diazabicyclooctane core, a key feature of this class of inhibitors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C6H8FN2O5S.Na | [4] |

| Molecular Weight | 262.19 g/mol | [4] |

| CAS Number | 2410688-61-6 | --- |

| Active Moiety | Pilabactam | --- |

| IUPAC Name | Sodium (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate | --- |

| SMILES | C1C--INVALID-LINK--N2C[C@]1([H])N(C2=O)OS(=O)(=O)[O-].[Na+] | [4] |

| InChI | InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 | [4] |

| InChIKey | UIJIKXQAJBMNIR-JBUOLDKXSA-M | [4] |

| Solubility | Freely soluble in water (comparative data for Sulbactam Sodium) | [5] |

| Melting Point | >230°C (decomposes) (comparative data for Sulbactam Sodium) | [5] |

Mechanism of Action

Pilabactam is a potent inhibitor of serine β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. As a member of the DBO class, Pilabactam covalently binds to the active site serine residue of the β-lactamase. This binding is analogous to the mechanism of avibactam, another DBO inhibitor, which is known to be a slowly reversible inhibitor. This covalent interaction prevents the enzyme from degrading β-lactam antibiotics, thereby restoring their antibacterial efficacy.

The primary mechanism does not involve a complex signaling pathway but is a direct enzyme-inhibitor interaction.

Experimental Data

Pilabactam has demonstrated potent in vitro activity against a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes.

Table 2: In Vitro Inhibitory Activity of Pilabactam (IC50 Values)

| β-Lactamase | IC50 (nM) | Reference |

| AmpC | 1 - 175 | [2][3] |

| CTX-M-15 | 1 - 175 | [2][3] |

| TEM-1 | 1 - 175 | [2][3] |

| OXA-48 | 1 - 175 | [2][3] |

| OXA-23 | 1 - 175 | [2][3] |

| KPC-2 | 1 - 175 | [2][3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In addition to its direct inhibitory activity, Pilabactam has shown low in vitro cytotoxicity (IC50 > 100 μM in HepG2 cells), and no significant cardiotoxicity or genotoxicity in preclinical assays.[6]

Experimental Protocols

Synthesis of Pilabactam

The synthesis of Pilabactam's active moiety, (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, specifically the Journal of Medicinal Chemistry article detailing the discovery of ANT3310.[7][8]

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of Pilabactam against various β-lactamases is a critical measure of its potency. A general protocol for determining IC50 values using a spectrophotometric assay with a chromogenic β-lactam substrate (e.g., nitrocefin) is outlined below.

Protocol Outline:

-

Enzyme and Inhibitor Preparation:

-

Purify the target β-lactamase enzyme.

-

Prepare a stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline).

-

Perform serial dilutions of the this compound solution to create a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the β-lactamase enzyme to each well.

-

Add the various concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin) to each well.

-

-

Data Acquisition and Analysis:

-

Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.

-

Calculate the percentage of enzyme inhibition for each Pilabactam concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Pilabactam concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a promising new β-lactamase inhibitor with the potential to address the growing threat of antimicrobial resistance, particularly from carbapenem-resistant Gram-negative pathogens. Its broad-spectrum activity and potentiation of existing β-lactam antibiotics make it a valuable candidate for further development. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their ongoing efforts to combat infectious diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diamond Publications - All Publications [publications.diamond.ac.uk]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Pilabactam Sodium: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor (SBLi) belonging to the diazabicyclooctane (DBO) class. It is currently in clinical development in combination with the carbapenem antibiotic meropenem (MEM-ANT3310) for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound.

Discovery and Rationale

The discovery of this compound was driven by the urgent need for new therapeutic agents to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), which have been identified as critical priority pathogens by the World Health Organization (WHO). While existing DBOs like avibactam and relebactam have shown efficacy against some CRE, they lack significant activity against CRAB, which is often mediated by OXA-type carbapenemases.

The development program for this compound aimed to create a DBO with a broader spectrum of activity, particularly against the class D OXA enzymes prevalent in CRAB. This was achieved through a medicinal chemistry campaign that led to the synthesis of a novel DBO with a unique fluorine atom replacing the carboxamide group found in other DBOs. This structural modification is key to its expanded activity profile.

Mechanism of Action

Pilabactam is a covalent, reversible inhibitor of serine β-lactamases. Its mechanism of action involves the acylation of the active site serine residue of the β-lactamase enzyme, rendering it inactive. This prevents the hydrolysis of the β-lactam ring of partner antibiotics, such as meropenem, thereby restoring their antibacterial activity.

The innovative structure of Pilabactam allows for potent inhibition of a wide range of serine β-lactamases, including:

-

Class A: KPC (Klebsiella pneumoniae carbapenemase), CTX-M, TEM

-

Class C: AmpC

-

Class D: OXA-48, and notably, the OXA carbapenemases of A. baumannii (OXA-23, OXA-24/40, OXA-51, and OXA-58).

Pilabactam itself does not possess clinically significant intrinsic antibacterial activity. Its role is to act as a "protector" for the partner β-lactam antibiotic.

Mechanism of action of Meropenem in combination with Pilabactam.

Preclinical Development

In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of purified serine β-lactamases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | Class | IC50 (nM)[1] |

| KPC-2 | A | 8 |

| CTX-M-15 | A | 1 - 175 |

| TEM-1 | A | 1 - 175 |

| AmpC | C | 1 - 175 |

| OXA-48 | D | 602 |

| OXA-23 | D | 13 |

| OXA-24/40 | D | 13 |

| OXA-51 | D | 10 |

| OXA-58 | D | 13 |

| Table 1: In vitro inhibitory activity of Pilabactam (ANT3310) against various serine β-lactamases. |

In combination with meropenem, Pilabactam restores its activity against a broad range of carbapenem-resistant Gram-negative isolates. The minimum inhibitory concentrations (MIC) for 90% of the organisms (MIC90) for the meropenem-Pilabactam combination are presented below.

| Organism (Resistance Mechanism) | Meropenem MIC90 (µg/mL)[1] | Meropenem/Pilabactam (8 µg/mL) MIC90 (µg/mL)[1] |

| A. baumannii (n=905) | >32 | 4 |

| CRE (OXA-producing, n=252) | >32 | 0.25 |

| CRE (KPC-producing, n=180) | >32 | 0.5 |

| Table 2: In vitro potentiation of meropenem activity by Pilabactam (ANT3310) against carbapenem-resistant isolates. |

Pilabactam alone demonstrated no clinically significant antibacterial activity, with MIC50/90 values of >64/>64 µg/mL against Enterobacterales and P. aeruginosa, and 64/>64 µg/mL against A. baumannii[1].

In Vivo Efficacy

The efficacy of the meropenem-Pilabactam combination has been evaluated in murine thigh and lung infection models.

In a neutropenic murine thigh infection model with an OXA-23 producing A. baumannii strain, intravenous administration of meropenem-Pilabactam resulted in a dose-dependent reduction in bacterial burden, with the highest doses reducing bacterial counts below the initial inoculum.

The combination was also efficacious in a murine lung infection model with an OXA-23 producing A. baumannii strain, demonstrating effective potentiation of meropenem in this more challenging infection model.

Preclinical Pharmacokinetics and Safety

In preclinical studies, this compound exhibited pharmacokinetic parameters consistent with its intended use as an intravenously administered agent for hospital-acquired infections. In male Swiss albino mice, a 1 mg/kg intravenous dose resulted in a half-life (T1/2) of 0.64 hours, an area under the curve (AUC) of 412 ng·h/mL, and a clearance (Cl) of 40 mL/min/kg[2].

In vitro safety pharmacology studies showed low cytotoxicity (IC50 > 100 µM in HepG2 cells), no significant inhibition of the hERG potassium ion channel, and no genotoxicity in the Ames test[2].

Clinical Development

Phase 1 Clinical Trial

A Phase 1 clinical trial (NCT05905913) of MEM-ANT3310 has been successfully completed in healthy volunteers[3].

Study Design: The study was a three-part trial involving 72 healthy volunteers and was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound[3].

-

Part 1: Single Ascending Dose (SAD): Intravenous Pilabactam administered alone.

-

Part 2: Multiple Ascending Doses (MAD): Intravenous Pilabactam administered alone.

-

Part 3: Drug-Drug Interaction: Assessment of the pharmacokinetic interaction between Pilabactam and meropenem, and evaluation of the combination during multiple intravenous dosing.

Results:

-

Safety and Tolerability: Pilabactam was well-tolerated at all doses, with no serious adverse events, dose-limiting toxicities, or clinically significant abnormalities reported[3].

-

Pharmacokinetics: The pharmacokinetic parameters of Pilabactam were consistent with those observed in preclinical studies, with dose-dependent increases in exposure. Importantly, there was no mutual pharmacokinetic interaction between Pilabactam and meropenem, indicating compatible PK profiles[3].

Pharmacokinetic Parameters: Specific quantitative data (Cmax, AUC, T1/2, etc.) from the Phase 1 trial have not yet been publicly disclosed. This table will be updated as data becomes available.

| Dose Cohort | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |

| SAD Dose 1 | Data not yet available | Data not yet available | Data not yet available |

| SAD Dose X | Data not yet available | Data not yet available | Data not yet available |

| MAD Dose 1 | Data not yet available | Data not yet available | Data not yet available |

| MAD Dose X | Data not yet available | Data not yet available | Data not yet available |

| Table 3: Pharmacokinetic parameters of this compound in healthy volunteers (Phase 1, NCT05905913). Data pending publication. |

Regulatory Status

In 2020, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to MEM-ANT3310 for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP)[3].

Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC50 Determination)

A detailed, step-by-step protocol for the IC50 determination of Pilabactam against specific β-lactamases has not been fully published. However, based on available literature, the general methodology is as follows:

-

Enzyme and Substrate Preparation: Purified serine β-lactamases (e.g., KPC-2, OXA-48, OXA-23) are obtained. A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Procedure:

-

The purified enzyme is pre-incubated with varying concentrations of Pilabactam for a defined period.

-

The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

-

The rate of nitrocefin hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.

-

-

Data Analysis: The rate of hydrolysis at each Pilabactam concentration is compared to the uninhibited control. The IC50 value, the concentration of Pilabactam that inhibits 50% of the enzyme's activity, is calculated using non-linear regression analysis.

Workflow for IC50 determination of Pilabactam.

MIC Determination by Broth Microdilution

The minimum inhibitory concentrations of meropenem in combination with a fixed concentration of Pilabactam are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Media and Reagent Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared. Meropenem is serially diluted, and Pilabactam is added to each dilution at a fixed concentration (e.g., 8 µg/mL).

-

Inoculum Preparation: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

-

Assay Procedure:

-

The serially diluted meropenem/Pilabactam solutions are dispensed into 96-well microtiter plates.

-

The standardized bacterial inoculum is added to each well.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

Reading the Results: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Murine Thigh Infection Model

This model is used to assess the in vivo efficacy of antibacterial agents in a localized soft tissue infection.

-

Animal Preparation: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Inoculum Preparation: The challenge strain (e.g., OXA-23 producing A. baumannii) is grown to the mid-logarithmic phase, washed, and resuspended in saline to a specific CFU/mL.

-

Infection: A defined volume of the bacterial suspension is injected into the thigh muscles of the anesthetized mice.

-

Treatment: At a specified time post-infection, treatment with meropenem, Pilabactam, the combination, or vehicle control is initiated via an appropriate route (e.g., intravenous). Dosing is typically repeated at set intervals.

-

Endpoint Measurement: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on agar to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The reduction in bacterial load in the treatment groups is compared to the control group.

Workflow of the murine thigh infection model.

Murine Lung Infection Model

This model simulates pneumonia to evaluate drug efficacy in a respiratory tract infection.

-

Animal Preparation: Mice are typically rendered neutropenic as in the thigh infection model.

-

Inoculum Preparation: A bacterial suspension is prepared as previously described.

-

Infection: The bacterial suspension is administered directly to the lungs via intranasal or intratracheal instillation in anesthetized mice.

-

Treatment: Treatment regimens are initiated at a set time post-infection.

-

Data Analysis: The efficacy of the treatment is assessed by comparing the bacterial counts in the lungs of treated animals to those of the control group.

Conclusion and Future Directions

This compound is a promising new serine β-lactamase inhibitor with a unique broad spectrum of activity that includes the problematic OXA-type carbapenemases of Acinetobacter baumannii. Preclinical data have demonstrated its potent ability to restore the activity of meropenem against a wide range of carbapenem-resistant Gram-negative bacteria. The successful completion of the Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile, supports the continued clinical development of the meropenem-Pilabactam combination.

Future clinical trials will be crucial to establish the efficacy and safety of MEM-ANT3310 in patients with serious hospital-acquired infections. If successful, this combination has the potential to become a valuable new treatment option for infections caused by some of the most difficult-to-treat multidrug-resistant pathogens.

References

An In-Depth Technical Guide to ANT3310 (Pilabactam): A Novel Beta-Lactamase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a critical global health challenge. ANT3310, also known as Pilabactam, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. Developed by Antabio SAS, ANT3310 is designed to be co-administered with a β-lactam antibiotic, primarily meropenem, to restore its efficacy against a wide range of resistant bacterial pathogens. This technical guide provides a comprehensive overview of ANT3310, including its mechanism of action, in vitro and in vivo activity, chemical synthesis, and detailed experimental protocols to facilitate further research and development in the field of infectious diseases.

Introduction

ANT3310 is a next-generation antibacterial agent currently in clinical development.[1] It functions by inhibiting bacterial serine β-lactamases, enzymes that degrade β-lactam antibiotics and confer resistance.[2] What sets ANT3310 apart from many other β-lactamase inhibitors is its potent activity against a broad spectrum of serine β-lactamases, including Ambler class A, C, and notably, class D (OXA-type) carbapenemases, which are prevalent in highly resistant pathogens like Acinetobacter baumannii.[2][3] The combination of ANT3310 with meropenem (MEM-ANT3310) is being investigated for the treatment of severe hospital-acquired infections, including those caused by carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB).[1][4]

Chemical Properties and Structure

ANT3310 is a small molecule with the chemical formula C₆H₈FN₂NaO₅S and a molecular weight of 262.19 g/mol .[5][6] Its chemical structure features a diazabicyclooctane core, a key pharmacophore for its inhibitory activity.

Table 1: Chemical Identification of ANT3310 Sodium

| Identifier | Value |

| IUPAC Name | sodium [(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

| Synonyms | Pilabactam sodium, ANT-3310 |

| CAS Number | 2410688-61-6 |

| Molecular Formula | C₆H₈FN₂NaO₅S |

| Molecular Weight | 262.19 g/mol |

Mechanism of Action

ANT3310 is a covalent inhibitor of serine β-lactamases.[7] Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the active site serine residue of the β-lactamase enzyme. This inactivation of the β-lactamase prevents the degradation of the partner β-lactam antibiotic, such as meropenem, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

In Vitro Activity

Inhibition of Purified β-Lactamases

ANT3310 demonstrates potent inhibitory activity against a wide range of purified serine β-lactamases, as determined by IC₅₀ values.

Table 2: IC₅₀ Values of ANT3310 and Comparator β-Lactamase Inhibitors against Purified Serine β-Lactamases.[8]

| Enzyme | ANT3310 (nM) | Avibactam (nM) | Relebactam (nM) |

| KPC-2 | 19.5 | 7.5 | 17.1 |

| OXA-48 | 179 | 252 | >3,000 |

| OXA-23 | 32.6 | >3,000 | >3,000 |

| OXA-24/40 | 602 | >10,000 | >10,000 |

| OXA-58 | 8 | >10,000 | >10,000 |

Antimicrobial Activity of Meropenem-ANT3310 Combination

The combination of meropenem with a fixed concentration of ANT3310 (typically 8 µg/mL) significantly enhances the activity of meropenem against a variety of multidrug-resistant Gram-negative bacteria.

Table 3: In Vitro Activity of Meropenem-ANT3310 against Clinical Isolates.[3]

| Organism (n) | Meropenem MIC₉₀ (µg/mL) | Meropenem-ANT3310 (8 µg/mL) MIC₉₀ (µg/mL) |

| Acinetobacter baumannii (905) | >32 | 4 |

| CRE (OXA-producing) (252) | >32 | 0.25 |

| CRE (KPC-producing) (180) | >32 | 0.5 |

| Pseudomonas aeruginosa (502) | >32 | 8 |

In Vivo Efficacy

The efficacy of the meropenem-ANT3310 combination has been demonstrated in murine infection models.

Murine Thigh Infection Model

In a neutropenic murine thigh infection model with OXA-23-producing A. baumannii, the combination of meropenem and ANT3310 showed significant dose-dependent reduction in bacterial burden compared to meropenem alone.[3]

Murine Lung Infection Model

Similarly, in a murine lung infection model with the same resistant strain, the meropenem-ANT3310 combination demonstrated significant efficacy in reducing bacterial counts in the lungs.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in both rodent and non-rodent species. A Phase 1 clinical trial in 72 healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenous ANT3310, both alone and in combination with meropenem.[6] The results showed that ANT3310 was well-tolerated with no serious adverse events.[6] The pharmacokinetic profiles of ANT3310 and meropenem were found to be compatible with no mutual interaction.[6]

Experimental Protocols

Chemical Synthesis of ANT3310

A synthetic route to ANT3310 has been described, with key steps outlined below.[7]

Protocol: The synthesis of ANT3310 involves a multi-step process starting from a protected diazabicyclooctane precursor. Key transformations include a fluorination step, deprotection, and subsequent sulfation to install the sulfate group, followed by conversion to the sodium salt.[7]

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

Protocol:

-

Purified β-lactamase enzymes are pre-incubated with varying concentrations of ANT3310 in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

The enzymatic reaction is initiated by the addition of a chromogenic substrate, such as nitrocefin.

-

The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin).

-

IC₅₀ values, the concentration of inhibitor required to reduce the rate of hydrolysis by 50%, are calculated by fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Protocol:

-

Minimum Inhibitory Concentrations (MICs) are determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

A fixed concentration of ANT3310 (e.g., 8 µg/mL) is added to each well containing the meropenem dilutions.

-

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

The plates are incubated at 35°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

Protocol (General):

-

Animal Model: Specific pathogen-free mice (e.g., CD-1 or BALB/c) are used.

-

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection to mimic an immunocompromised state.

-

Infection:

-

Thigh Model: A defined inoculum of the test bacterial strain (e.g., 10⁶ CFU of A. baumannii) is injected into the thigh muscle.

-

Lung Model: A defined bacterial inoculum is administered via intranasal or intratracheal instillation.

-

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with meropenem-ANT3310, meropenem alone, or vehicle control is initiated. Dosing is typically administered subcutaneously or intravenously at various dose levels and schedules.

-

Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected tissues (thighs or lungs) are aseptically removed and homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the colony-forming units (CFU).

Preclinical Pharmacokinetic Studies

Protocol (Representative):

-

Animal Model: Male Swiss albino mice are often used.

-

Drug Administration: ANT3310 is administered intravenously at a specific dose (e.g., 1 mg/kg).

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) via appropriate methods (e.g., tail vein or cardiac puncture).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of ANT3310 in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (Cl).

Conclusion

ANT3310 is a promising new β-lactamase inhibitor with a broad spectrum of activity against key serine β-lactamases, including those that confer resistance to carbapenems. The combination of ANT3310 with meropenem has demonstrated potent in vitro and in vivo activity against clinically important Gram-negative pathogens. The successful completion of Phase 1 clinical trials supports its continued development as a potential new treatment option for serious bacterial infections. The data and protocols presented in this technical guide are intended to provide a valuable resource for the scientific community to further investigate and build upon the understanding of this important new therapeutic agent.

References

- 1. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Pharmacokinetics and Pharmacodynamics of β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of ANT3310, a Novel Broad-Spectrum Serine β-Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quotidianosanita.it [quotidianosanita.it]

- 7. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antabio Reports Completion of Phase 1 Study for MEM-ANT3310 Treating Serious Hospital Infections [synapse.patsnap.com]

Unraveling the Covalent Inhibition of Penicillin-Binding Proteins by β-Lactam Antibiotics: A Technical Guide

Executive Summary

β-lactam antibiotics represent a cornerstone of antibacterial therapy, exerting their bactericidal effects through the covalent inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall.[1] This guide delves into the intricate molecular mechanism of this covalent interaction, with a particular focus on the inhibition of PBP2a from MRSA, a notoriously difficult therapeutic target.[2][3] We will explore the kinetics of this inhibition, the experimental methodologies used to characterize it, and the structural basis for the resistance and inhibition of PBP2a.

The Mechanism of Covalent Inhibition

The inhibitory action of β-lactam antibiotics is a multi-step process that culminates in the formation of a stable, covalent adduct with the target PBP.[2][4] This effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and leading to the weakening of the bacterial cell wall and eventual cell lysis.[1]

The general mechanism can be summarized as follows:

-

Non-covalent Binding (Michaelis Complex Formation): The β-lactam antibiotic first binds reversibly to the active site of the PBP, forming a non-covalent Michaelis complex (E•I).[2][5] This initial binding is driven by non-covalent interactions between the antibiotic and amino acid residues in the active site.

-

Nucleophilic Attack and Acylation: The catalytic serine residue within the PBP active site (e.g., Ser403 in PBP2a) performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[2] This leads to the opening of the strained β-lactam ring and the formation of a covalent acyl-enzyme intermediate (E-I).[2][5]

-

Deacylation (Slow or Negligible): The final step is the hydrolysis of the acyl-enzyme intermediate, which would regenerate the active enzyme. However, for effective β-lactam antibiotics, this deacylation step is extremely slow, with half-lives that can range from hours to days.[2] This renders the inhibition effectively irreversible under physiological conditions.[2]

The resistance of MRSA to many β-lactam antibiotics is largely due to the expression of PBP2a, which has a low affinity for these drugs and a closed active site that hinders their access.[2][6]

Quantitative Data on PBP2a Inhibition

The interaction between β-lactam antibiotics and PBP2a has been characterized by various kinetic and binding parameters. The following tables summarize key quantitative data from the literature.

| Antibiotic | Target | Kd (mM) | k2 (s-1) | k2/Kd (M-1s-1) | Reference |

| Benzylpenicillin | PBP2a | 13.3 | 0.22 | 16.5 | [5] |

| Cephalosporin (Compound 1) | PBP2a | 0.22 | 0.39 | 1750 | [5] |

Table 1: Kinetic Parameters for PBP2a Acylation. Kd represents the dissociation constant for the initial non-covalent binding, k2 is the first-order rate constant for acylation, and k2/Kd is the second-order rate constant reflecting the overall binding efficiency.

| PBP Variant | Antibiotic | IC50 (µg/ml) | Reference |

| PBP2a | Oxacillin | 340 ± 30 | [6] |

| PBP2aLGA | Oxacillin | 85 ± 9 | [6] |

| PBP2a | Cefoxitin | 245 ± 27 | [6] |

| PBP2aLGA | Cefoxitin | 214 ± 18 | [6] |

Table 2: IC50 Values for PBP2a and a Variant (PBP2aLGA). IC50 is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Experimental Protocols

The elucidation of the covalent inhibition mechanism of PBPs by β-lactams relies on a combination of biochemical, biophysical, and structural biology techniques.

Enzyme Kinetics and Inhibition Assays

Objective: To determine the kinetic parameters of PBP inhibition.

Methodology:

-

Protein Expression and Purification: Recombinant PBP2a (often a soluble, truncated form lacking the N-terminal membrane anchor) is overexpressed in E. coli and purified to homogeneity using chromatographic techniques.[5]

-

Inhibition Assays: The activity of the purified PBP is measured in the presence of varying concentrations of the β-lactam inhibitor. A common method involves a competition assay using a labeled penicillin, such as Bocillin FL.

-

Data Analysis: The rate of inhibition is measured at different inhibitor concentrations. The data are then fitted to kinetic models to determine parameters such as k2 (acylation rate constant) and Kd (dissociation constant).[5] For IC50 determination, the enzyme activity is plotted against the logarithm of the inhibitor concentration.

Mass Spectrometry for Covalent Adduct Characterization

Objective: To confirm the formation of a covalent adduct and identify the site of modification.

Methodology:

-

Incubation: Purified PBP2a is incubated with the β-lactam antibiotic for a sufficient time to allow for covalent adduct formation.

-

Mass Spectrometry Analysis:

-

Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) is used to measure the mass of the intact protein before and after incubation with the inhibitor.[5] An increase in mass corresponding to the molecular weight of the antibiotic confirms covalent binding in a 1:1 stoichiometry.[5]

-

Peptide Mapping: The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The modified peptide containing the active site serine will show a mass shift corresponding to the adducted antibiotic. MS/MS fragmentation of this peptide can pinpoint the exact site of covalent modification.

-

X-ray Crystallography for Structural Insights

Objective: To determine the three-dimensional structure of the PBP in complex with the covalent inhibitor.

Methodology:

-

Crystallization: The purified PBP2a is co-crystallized with the β-lactam antibiotic, or the crystals of the apo-enzyme are soaked in a solution containing the inhibitor.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[2][7] This provides detailed insights into the binding mode of the inhibitor and the conformational changes in the enzyme upon binding.[2]

Visualizing the Molecular Interactions and Workflows

The following diagrams illustrate the key processes involved in the covalent inhibition of PBPs.

Caption: The general mechanism of covalent inhibition of a Penicillin-Binding Protein (PBP) by a β-lactam antibiotic.

Caption: A typical experimental workflow for the characterization of covalent adducts using mass spectrometry.

Conclusion

The covalent inhibition of penicillin-binding proteins by β-lactam antibiotics is a well-characterized and highly effective mechanism for combating bacterial infections. Through a combination of kinetic, mass spectrometric, and crystallographic studies, a detailed understanding of this process at the molecular level has been achieved. This knowledge is not only fundamental to our understanding of antibiotic action but also crucial for the development of new therapeutic agents designed to overcome the challenge of antibiotic resistance. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of medicine.

References

- 1. What is the mechanism of Piperacillin Sodium? [synapse.patsnap.com]

- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational studies of bacterial resistance to β-lactam antibiotics: mechanism of covalent inhibition of the penicillin-binding protein 2a (PBP2a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Navigating the Structure-Activity Relationship of Novel β-Lactamase Inhibitors: A Guide for Researchers in the Absence of Specific Data on Pilabactam Sodium

A comprehensive search of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) data for the novel β-lactamase inhibitor, Pilabactam sodium. This indicates that such detailed information may be proprietary or not yet published. However, by examining the chemical class to which this compound belongs—the diazabicyclooctanes (DBOs)—we can infer a foundational understanding of the key structural motifs that likely govern its biological activity. This technical guide will, therefore, focus on the general SAR principles of DBO β-lactamase inhibitors, drawing parallels from well-studied analogs like avibactam and relebactam, to provide a framework for researchers and drug development professionals.

The Diazabicyclooctane Core: A Scaffold for Potent Inhibition

This compound is a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Unlike traditional β-lactam-based inhibitors, DBOs possess a unique bicyclic core that acts as a reversible covalent inhibitor of a wide range of serine β-lactamases. The general mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl group of the DBO ring, leading to the formation of a stable, yet reversible, acyl-enzyme intermediate.

Key Structural Features and Their Impact on Activity

The structure of this compound, C6H8FN2O5S·Na, reveals a bicyclic core with a fluorine substituent. While specific data is unavailable, we can hypothesize the role of key structural components based on the broader DBO class.

| Structural Feature | General Importance in DBOs | Hypothesized Role in this compound |

| Diazabicyclooctane Core | The foundational scaffold responsible for the inhibitory mechanism. | Provides the reactive carbonyl for covalent modification of β-lactamases. |

| Sulfate Group | Mimics the carboxylate of β-lactam antibiotics, crucial for recognition by the active site of β-lactamases. | Likely essential for binding to the target enzymes. |

| Side Chains/Substituents | Modulate the spectrum of activity against different classes of β-lactamases, influence pharmacokinetic properties, and affect affinity for penicillin-binding proteins (PBPs). | The fluorine atom may enhance binding affinity, metabolic stability, or alter the electronic properties of the molecule. |

Experimental Protocols for Evaluating Novel DBO Inhibitors

The following are generalized protocols that would be essential in determining the structure-activity relationship of a novel DBO inhibitor like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro activity of a β-lactam antibiotic in combination with the DBO inhibitor against a panel of bacterial strains.

Methodology:

-

Prepare a series of twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

-

For each dilution of the β-lactam, add a fixed, sub-inhibitory concentration of the DBO inhibitor (e.g., 4 µg/mL).

-

Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the β-lactam antibiotic that, in the presence of the fixed concentration of the DBO inhibitor, completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of the DBO against a specific β-lactamase.

Methodology:

-

Purify the target β-lactamase enzyme.

-

Prepare a range of concentrations of the DBO inhibitor.

-

In a microtiter plate, pre-incubate the purified β-lactamase with each concentration of the DBO inhibitor for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin).

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

While a detailed structure-activity relationship for this compound remains to be elucidated in the public domain, the established principles of the diazabicyclooctane class of β-lactamase inhibitors provide a robust framework for understanding its potential mechanism of action and the key structural features that will dictate its efficacy. The experimental protocols outlined above represent the foundational assays required to build a comprehensive SAR profile for this and other novel DBO inhibitors. As research progresses and more data becomes available, a clearer picture of the specific SAR of this compound will undoubtedly emerge, paving the way for the rational design of future generations of β-lactamase inhibitors.

Pilabactam Sodium: A Technical Guide to the Inhibition of Serine β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. Serine β-lactamases, which are classified into Ambler classes A, C, and D, are a primary mechanism of resistance in many pathogenic bacteria. Pilabactam sodium (formerly known as QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor that demonstrates potent activity against a wide array of serine β-lactamases, as well as metallo-β-lactamases. This technical guide provides an in-depth overview of the inhibitory action of this compound against serine β-lactamases, including quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Mechanism of Action

Pilabactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases.[1][2] Unlike many traditional β-lactamase inhibitors, Pilabactam is not a β-lactam itself. Its mechanism of action involves the formation of a reversible covalent bond between the boron atom of Pilabactam and the catalytic serine residue in the active site of the β-lactamase.[1] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's activity.[1] The inhibition by Pilabactam is characterized by a progressive inactivation of the enzyme.[2][3] The stability of the Pilabactam-enzyme complex varies depending on the specific β-lactamase, with target residence times ranging from minutes to several hours.[1][2][3]

The following diagram illustrates the general mechanism of serine β-lactamase inhibition by this compound.

Quantitative Inhibition Data

This compound has demonstrated potent inhibition across all classes of serine β-lactamases. The following tables summarize the 50% inhibitory concentrations (IC50) of Pilabactam (QPX7728) against a range of clinically relevant serine β-lactamases.

Table 1: Pilabactam (QPX7728) IC50 Values for Class A Serine β-Lactamases [2][3][4]

| Enzyme | Sub-group | IC50 (nM) |

| CTX-M-14 | ESBL | 1-3 |

| CTX-M-15 | ESBL | 1-3 |

| SHV-12 | ESBL | 1-3 |

| TEM-10 | ESBL | 1-3 |

| TEM-26 | ESBL | 1-3 |

| KPC-2 | Carbapenemase | ~3 |

Table 2: Pilabactam (QPX7728) IC50 Value for Class C Serine β-Lactamases [2][3][4]

| Enzyme | Sub-group | IC50 (nM) |

| P99 | Cephalosporinase | ~22 |

Table 3: Pilabactam (QPX7728) IC50 Values for Class D Serine β-Lactamases [2][3][4]

| Enzyme | Sub-group | IC50 (nM) |

| OXA-48 | Carbapenemase | 1 |

| OXA-23 | Carbapenemase | 1 |

Kinetic Parameters

The inhibitory activity of Pilabactam (QPX7728) has been further characterized by determining its kinetic parameters against various serine β-lactamases.

Table 4: Kinetic Parameters of Pilabactam (QPX7728) Inhibition [2][3]

| Enzyme | Class | k2/K (M⁻¹s⁻¹) | Kd (nM) | Target Residence Time |

| SHV-12 | A | 1.0 x 10⁵ | 0.06 - 28 | - |

| KPC-2 | A | 3 x 10⁵ - 4 x 10⁵ | 0.06 - 28 | ~2-3 hours |

| BKC-1 | A | 1.8 x 10⁶ | - | - |

| P99 | C | 6.3 x 10⁴ | 0.59 | - |

| OXA-48 | D | ~3 x 10⁶ | 0.13 - 3.2 | ~50 minutes |

| OXA-23 | D | ~1 x 10⁶ | 0.13 - 3.2 | 5-20 minutes |

| OXA-24 | D | ~1 x 10⁶ | 0.13 - 3.2 | 5-20 minutes |

| OXA-58 | D | ~1 x 10⁶ | - | 5-20 minutes |

Experimental Protocols

The determination of the inhibitory potency of this compound is typically performed using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin, as the substrate.

Determination of IC50 Values

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, P99, OXA-48)

-

This compound (QPX7728)

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.[5][6][7]

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a promising, ultra-broad-spectrum inhibitor of serine β-lactamases, demonstrating high potency against a wide range of clinically significant enzymes from classes A, C, and D. Its unique mechanism of reversible covalent inhibition and favorable kinetic profile make it a valuable agent in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and utilize this novel therapeutic agent.

References

- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]

- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - Qpex Biopharma [qpexbio.com]

- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. toku-e.com [toku-e.com]

- 7. nitrocefin.com [nitrocefin.com]

Preclinical Data on Pilabactam Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor being developed by Antabio.[1][2] It is designed to be co-administered with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria, particularly Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1] This document provides a comprehensive summary of the available preclinical data on this compound, covering its mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β-lactamases, a major family of enzymes that confer bacterial resistance to β-lactam antibiotics.[1][3] By inactivating these enzymes, Pilabactam restores the efficacy of partner β-lactam antibiotics.

The proposed mechanism of action is illustrated in the following pathway:

In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of serine β-lactamases.

Table 1: Inhibitory Activity of Pilabactam against Serine β-Lactamases

| β-Lactamase Target | IC₅₀ (nM) |

| AmpC | 1 - 175 |

| CTX-M-15 | 1 - 175 |

| TEM-1 | 1 - 175 |

| OXA-48 | 1 - 175 |

| OXA-23 | 1 - 175 |

| KPC-2 | 1 - 175 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) values of this compound were determined against a panel of purified serine β-lactamases. The experimental workflow is as follows:

In Vivo Efficacy

The efficacy of Pilabactam in combination with a β-lactam antibiotic (meropenem, MEM) has been evaluated in a murine thigh infection model.

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Treatment Group | Dose of Pilabactam (mg/kg, IV) | Outcome |

| Pilabactam + MEM | 25 - 100 | Dose-dependent reduction in bacterial burden (CFU) |

| Dosing was administered at 1, 3, 5, and 7 hours post-infection. Data sourced from MedChemExpress.[1] |

Experimental Protocol: Murine Thigh Infection Model

The experimental workflow for assessing the in vivo efficacy of Pilabactam is outlined below.

References

Pilabactam Sodium (ANT3310): A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1][2][3][4] In combination with the carbapenem antibiotic meropenem, it represents a promising therapeutic strategy to combat serious infections caused by carbapenem-resistant Gram-negative pathogens. This document provides an in-depth technical overview of the spectrum of activity of this compound, detailing its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing their characteristic four-membered ring.[5][6] Unlike some other DBOs, pilabactam has been specifically designed to potently inhibit a wide range of SBLs, including class A (such as KPC), class C (AmpC), and, critically, class D (OXA-type) carbapenemases.[2][3] The diazabicyclooctane core of pilabactam reacts with the active serine residue in the β-lactamase active site, forming a stable, covalent adduct that inactivates the enzyme.[7] This inhibition restores the antibacterial activity of partner β-lactams, such as meropenem, against otherwise resistant bacteria.[2] Pilabactam itself does not possess clinically significant intrinsic antibacterial activity.[1]

The following diagram illustrates the mechanism of action of Pilabactam in combination with Meropenem.

References

- 1. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labhoo.com [labhoo.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pilabactam Sodium

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pilabactam is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is being investigated in combination with a partner β-lactam antibiotic to combat infections caused by multidrug-resistant Gram-negative bacteria. Pilabactam restores the activity of its partner antibiotic by inactivating a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes, which are a primary cause of resistance to many β-lactam antibiotics.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Pilabactam in combination with its partner β-lactam, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar β-lactamase inhibitor combinations.

Mechanism of Action: β-Lactamase Inhibition

β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, function by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). A major mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolytically inactivate these antibiotics. Pilabactam acts as an inhibitor of these enzymes. By covalently binding to the active site of serine β-lactamases, Pilabactam protects its partner β-lactam from degradation, allowing it to reach its PBP targets and exert its bactericidal activity.

Caption: Mechanism of Pilabactam action.

Quantitative Data Summary

The following tables summarize the expected Minimum Inhibitory Concentration (MIC) values for a partner β-lactam (e.g., Meropenem) tested in combination with a fixed concentration of Pilabactam. Data should be generated and compiled from in-house studies.

Table 1: MIC Distribution of Meropenem-Pilabactam against Enterobacterales

| Organism (n) | Partner Antibiotic MIC Range (µg/mL) | Meropenem-Pilabactam MIC Range (µg/mL) | Meropenem-Pilabactam MIC₅₀ (µg/mL) | Meropenem-Pilabactam MIC₉₀ (µg/mL) |

| Escherichia coli | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Klebsiella pneumoniae | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| - KPC-producing | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| - OXA-48-like-producing | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Enterobacter cloacae | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Table 2: MIC Distribution of Meropenem-Pilabactam against Non-Enterobacterales

| Organism (n) | Partner Antibiotic MIC Range (µg/mL) | Meropenem-Pilabactam MIC Range (µg/mL) | Meropenem-Pilabactam MIC₅₀ (µg/mL) | Meropenem-Pilabactam MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Acinetobacter baumannii | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| - OXA-carbapenemase-prod. | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Note: Pilabactam concentration is held constant at 4 µg/mL for testing purposes, consistent with protocols for other novel β-lactamase inhibitors. This concentration may require optimization based on ongoing research.

Experimental Protocols

Standardized antimicrobial susceptibility testing (AST) methods should be followed as detailed in CLSI documents M07 (Broth Dilution) and M02 (Disk Diffusion), and corresponding EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Testing

This method determines the Minimum Inhibitory Concentration (MIC) of the Pilabactam combination in a liquid medium.

Materials:

-

Pilabactam sodium analytical powder

-

Partner β-lactam (e.g., Meropenem) analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

-

0.5 McFarland turbidity standard

-

Sterile saline or deionized water

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration 40-fold higher than the final desired fixed concentration (e.g., 160 µg/mL for a final fixed concentration of 4 µg/mL). Prepare a separate stock solution of the partner β-lactam.

-

Working Solution Preparation:

-

Prepare a working solution of CAMHB containing Pilabactam at twice the final fixed concentration (e.g., 8 µg/mL).

-

In a separate set of tubes or a deep-well plate, prepare serial two-fold dilutions of the partner β-lactam in the Pilabactam-containing CAMHB. This will create a gradient of the partner antibiotic, while the Pilabactam concentration remains constant.

-

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Inoculation: Dispense the diluted partner antibiotic solutions into the wells of a 96-well microtiter plate. Add an equal volume of the final standardized bacterial inoculum to each well.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the partner β-lactam (in the presence of the fixed concentration of Pilabactam) that completely inhibits visible bacterial growth.

Application Notes and Protocols: Synergistic Use of Pilabactam Sodium with Meropenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria presents a significant challenge to global public health. Meropenem, a broad-spectrum carbapenem antibiotic, is a last-resort treatment for many serious infections. However, its efficacy is threatened by the production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. Pilabactam sodium (formerly ANT3310) is a novel, broad-spectrum covalent serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3][4] When used in combination with meropenem, this compound protects meropenem from degradation by a wide range of serine β-lactamases, restoring its activity against many carbapenem-resistant bacterial strains.[1][4][5] These application notes provide a summary of the mechanism of action, quantitative data on the synergistic effects, and detailed protocols for evaluating the combination of this compound and meropenem.

Mechanism of Action

The synergistic relationship between this compound and meropenem is based on their complementary mechanisms of action. Meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to bacterial cell death.

In resistant bacteria, serine β-lactamases (such as KPC, OXA, CTX-M, and AmpC) hydrolyze meropenem, preventing it from reaching its PBP targets. This compound acts as a "suicide inhibitor" by covalently binding to the active site of these serine β-lactamases, rendering them inactive.[1] This inhibition protects meropenem from degradation, allowing it to effectively bind to PBPs and exert its bactericidal activity.

Quantitative Data

The combination of this compound and meropenem has demonstrated significant potentiation of meropenem's activity against a wide range of carbapenem-resistant pathogens.

In Vitro Inhibitory Activity of this compound

Pilabactam is a potent inhibitor of a variety of clinically relevant serine β-lactamases.

| β-Lactamase Target | IC50 Range (nM)[1] |

| AmpC | 1 - 175 |

| CTX-M-15 | 1 - 175 |

| TEM-1 | 1 - 175 |

| OXA-48 | 1 - 175 |

| OXA-23 | 1 - 175 |

| KPC-2 | 1 - 175 |

Synergistic Activity of Meropenem in Combination with this compound

The addition of this compound at a fixed concentration significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of carbapenem-resistant bacteria.

| Bacterial Group | Meropenem MIC90 (µg/mL)[4][5][6] | Meropenem + Pilabactam (8 µg/mL) MIC90 (µg/mL)[4][5][6] |

| OXA-producing CRE | >32 | 0.25 |

| KPC-producing CRE | >32 | 0.5 |

| Acinetobacter baumannii | ≥32 | 4 |

Experimental Protocols

To evaluate the synergistic activity of this compound and meropenem, the following in vitro methods are recommended.

Checkerboard Assay Protocol

The checkerboard assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Materials:

-

This compound

-

Meropenem

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture of the test organism

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

-

Plate Setup:

-

Along the x-axis of a 96-well plate, perform serial twofold dilutions of meropenem in CAMHB.

-

Along the y-axis, perform serial twofold dilutions of this compound in CAMHB.

-

The result is a matrix of wells containing various concentrations of both drugs.

-

Include control wells with each drug alone, as well as a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculation of FIC Index:

-

FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

-

FIC of Pilabactam = (MIC of Pilabactam in combination) / (MIC of Pilabactam alone)

-

FIC Index (FICI) = FIC of Meropenem + FIC of Pilabactam

-

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.

Materials:

-

This compound

-

Meropenem

-

Flasks with CAMHB

-

Bacterial culture of the test organism

-

Shaking incubator

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile saline or PBS for dilutions

Procedure:

-

Inoculum Preparation: Grow the test organism in CAMHB to the early to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Test Conditions: Prepare flasks with CAMHB containing:

-

No antibiotic (growth control)

-

Meropenem alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

-

This compound alone (at a fixed concentration)

-

Meropenem and this compound in combination

-

-

Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with continuous shaking.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

-

Incubation and Colony Counting: Incubate the agar plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each test condition.

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

-

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The combination of this compound with meropenem represents a promising strategy to combat infections caused by carbapenem-resistant Gram-negative pathogens that produce serine β-lactamases. The data strongly support the synergistic interaction between these two compounds, with Pilabactam effectively restoring the potent bactericidal activity of meropenem. The provided protocols offer a framework for researchers to further investigate and characterize this synergy in their own laboratories.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of ANT3310, a Novel Broad-Spectrum Serine β-Lactamase Inhibitor of the Diazabicyclooctane Class, Which Strongly Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Meropenem-ANT3310, a unique β-lactam-β-lactamase inhibitor combination with expanded antibacterial spectrum against Gram-negative pathogens including carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pilabactam Sodium Potentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is a novel β-lactamase inhibitor that shows promise in overcoming antibiotic resistance in various bacterial pathogens.[1][2] Like other β-lactamase inhibitors, this compound functions by inactivating β-lactamase enzymes, which are produced by bacteria to hydrolyze and inactivate β-lactam antibiotics such as penicillins and cephalosporins.[1][3] This protective action restores the efficacy of the partner β-lactam antibiotic, allowing it to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5] The potentiation of existing β-lactam antibiotics by this compound represents a critical strategy in combating the growing threat of antimicrobial resistance.[6][7]

These application notes provide detailed protocols for key in vitro experiments designed to evaluate the potentiation effects of this compound in combination with various β-lactam antibiotics. The primary assays described are the checkerboard microdilution assay for determining synergistic interactions and the time-kill kinetic assay for assessing the rate and extent of bacterial killing.[8][9]

Key Experiments and Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.[10][11] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[12]

Objective: To determine the synergistic activity of this compound in combination with a β-lactam antibiotic against a panel of bacterial isolates.

Experimental Protocol:

-

Bacterial Isolate Preparation:

-

Culture the selected bacterial strains overnight on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C.

-

Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

-

-

Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of this compound and the partner β-lactam antibiotic in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

-

Perform serial two-fold dilutions of both agents in MHB in separate 96-well plates to create a range of concentrations.

-

-

Checkerboard Plate Setup:

-

In a 96-well microtiter plate, add 50 µL of MHB to all wells.

-

Along the x-axis (columns 2-11), add 50 µL of serially diluted β-lactam antibiotic.

-

Along the y-axis (rows B-G), add 50 µL of serially diluted this compound.

-

This creates a matrix of wells with varying concentrations of both compounds.

-

Include control wells: Row H with only the β-lactam antibiotic and column 12 with only this compound to determine their individual MICs.[8] A growth control well (no antibiotic) and a sterility control well (no bacteria) should also be included.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.[10]

-

-

Data Analysis and Interpretation:

-

After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[12]

-

Interpret the FICI as follows:

-

Data Presentation:

Summarize the checkerboard assay results in a table format for clear comparison across different bacterial strains and antibiotic combinations.

| Bacterial Strain | Antibiotic | This compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| E. coli ATCC 25922 | Ceftazidime | - | 1 | 0.125 | 0.625 | Additive |

| + | 0.5 | |||||

| K. pneumoniae BAA-1705 | Meropenem | - | 4 | 0.25 | 0.3125 | Synergy |

| + | 1 | |||||

| P. aeruginosa ATCC 27853 | Piperacillin | - | 16 | 2 | 0.625 | Additive |

| + | 8 |

Time-Kill Kinetic Assay

The time-kill kinetic assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13] This assay is crucial for confirming the synergistic interactions observed in the checkerboard assay and understanding the rate at which the combination kills the bacteria.[9][14]

Objective: To evaluate the rate and extent of bacterial killing by this compound in combination with a β-lactam antibiotic over a 24-hour period.

Experimental Protocol:

-

Bacterial Isolate and Inoculum Preparation:

-

Prepare a logarithmic-phase bacterial culture by inoculating a single colony into MHB and incubating at 37°C with shaking until it reaches the desired optical density.

-

Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

-

Assay Setup: